Sodium dichloroacetate-13C2

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard Selection

Sodium dichloroacetate-13C2 is the gold-standard internal standard for LC-MS/MS quantification of DCA. Its 99 atom% 13C isotopic purity and M+2 mass shift enable precise discrimination from endogenous analyte without chromatographic resolution artifacts seen with deuterated analogs. Essential for regulatory-grade bioanalytical method validation, pharmacokinetic studies, and environmental exposure assessment. Superior matrix effect correction and co-elution guarantee reproducibility. Request your quotation today.

Molecular Formula C2HCl2NaO2
Molecular Weight 152.902
CAS No. 1173022-90-6
Cat. No. B586798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dichloroacetate-13C2
CAS1173022-90-6
Molecular FormulaC2HCl2NaO2
Molecular Weight152.902
Structural Identifiers
SMILESC(C(=O)[O-])(Cl)Cl.[Na+]
InChIInChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1;
InChIKeyLUPNKHXLFSSUGS-AWQJXPNKSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dichloroacetate-13C2 Procurement: Stable Isotope-Labeled DCA for LC-MS Quantification and Metabolic Tracer Studies


Sodium dichloroacetate-13C2 (CAS 1173022-90-6) is a stable isotope-labeled analog of sodium dichloroacetate (DCA) in which both carbon atoms of the acetate moiety are substituted with carbon-13 . This compound has a molecular weight of approximately 152.91 g/mol and a mass shift of M+2 relative to unlabeled DCA . The commercial product is typically supplied as a powder with a certified isotopic purity of 99 atom % 13C, melting with decomposition at 198 °C [1]. As a 13C2-labeled internal standard, this compound enables precise quantification of DCA in complex biological matrices via isotope dilution mass spectrometry, distinguishing it from both unlabeled DCA and alternative labeled forms that may exhibit differential chromatographic or ionization behavior [2].

Why Unlabeled DCA or Deuterated Analogs Cannot Substitute for Sodium Dichloroacetate-13C2 in Quantitative Bioanalysis


In LC-MS/MS quantification, the use of an isotopically labeled internal standard is required to correct for matrix effects, extraction variability, and ionization fluctuations. However, not all isotopic labels perform equally. Deuterium (2H)-labeled internal standards often exhibit chromatographic retention time shifts relative to the unlabeled analyte, resulting in differential exposure to matrix-induced ion suppression or enhancement and compromising quantitative accuracy [1]. In contrast, 13C- and 15N-labeled internal standards demonstrate near-identical physicochemical properties and chromatographic behavior to their unlabeled counterparts, thereby providing superior correction for matrix effects [1]. For DCA specifically, sodium dichloroacetate-13C2 offers a +2 Da mass shift that is sufficient for reliable mass spectrometric discrimination from the endogenous M0 isotopologue without introducing the chromatographic resolution artifacts associated with multi-deuterated analogs [2]. Substituting unlabeled DCA as an internal standard for DCA quantification in biological matrices is analytically invalid, as the mass spectrometer cannot distinguish the internal standard from the endogenous analyte [3].

Quantitative Evidence: Sodium Dichloroacetate-13C2 Differentiation from Unlabeled DCA and Alternative Isotopologues


Mass Shift Differentiation: Sodium Dichloroacetate-13C2 vs. Unlabeled DCA in Mass Spectrometry

Sodium dichloroacetate-13C2 incorporates two 13C atoms, producing a +2 Da mass shift relative to the unlabeled DCA analyte . This shift is sufficient for complete baseline mass separation in MS1 scans while maintaining near-identical physicochemical properties and co-elution with the analyte, a critical advantage over deuterated analogs which often exhibit chromatographic resolution and differential matrix effects [1].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard Selection

Human Pharmacokinetic Quantification: 13C-DCA Enables Discrimination from Background Environmental Exposure

In human pharmacokinetic studies of DCA, the use of 1,2-13C-DCA as a tracer enables precise quantification of administered dose kinetics without interference from background endogenous or environmentally-derived DCA [1]. A study administering 2.5 μg/kg of 1,2-13C-DCA to healthy adults demonstrated that plasma concentrations peaked at 10 minutes (intravenous) and 30 minutes (oral), with GC-MS quantification that would be impossible using unlabeled DCA due to baseline environmental DCA exposure in all subjects [1].

Clinical Pharmacology Toxicokinetics Environmental Exposure Assessment

13C Labeling Enables Simultaneous Administration of Labeled and Unlabeled DCA in Pediatric Toxicology Studies

In a NIH-funded pediatric toxicology protocol, both [13C]-labeled and unlabeled DCA were administered concurrently to subjects aged 3 months to 18 years [1]. This dual-isotopologue experimental design permits direct comparison of pharmacokinetic parameters between the labeled tracer dose and the therapeutic unlabeled dose within the same subject, eliminating inter-subject variability as a confounding factor [1].

Pediatric Clinical Trials Developmental Toxicology Metabolic Tracing

Isotopic Purity Specification: 99 atom % 13C vs. Lower-Purity Labeled Alternatives

Commercial sodium dichloroacetate-13C2 is supplied with a certified isotopic purity of 99 atom % 13C . This high isotopic enrichment minimizes the contribution of unlabeled (12C2) species to the internal standard signal, which would otherwise produce positive bias in the calculated analyte concentration [1].

Analytical Method Validation Stable Isotope Standards Quality Control

Primary Application Scenarios for Sodium Dichloroacetate-13C2 Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development for DCA Quantification in Plasma or Urine

Sodium dichloroacetate-13C2 serves as the optimal internal standard for quantitative LC-MS/MS assays measuring DCA in biological matrices. The +2 Da mass shift enables unambiguous mass spectrometric discrimination, while the 13C label ensures co-elution with the analyte, providing accurate correction for matrix-induced ion suppression or enhancement [1]. The 99 atom % 13C isotopic purity minimizes cross-talk between internal standard and analyte channels, essential for achieving the precision and accuracy required for regulatory bioanalytical method validation .

Human Environmental and Clinical Pharmacokinetic Studies of Low-Dose DCA Exposure

In human studies investigating environmentally relevant DCA exposure (μg/kg dose range), sodium dichloroacetate-13C2 is indispensable for distinguishing administered dose from background DCA present in all subjects due to ubiquitous environmental contamination [1]. The labeled compound enables calculation of absolute oral bioavailability, clearance, and volume of distribution parameters that would be unattainable using unlabeled DCA administration.

Pediatric and Adult Dual-Label DCA Pharmacokinetic-Pharmacodynamic Studies

In long-term clinical studies where patients receive therapeutic doses of unlabeled DCA (e.g., 25 mg/kg/day for lactic acidosis), sodium dichloroacetate-13C2 can be co-administered as a tracer to measure pharmacokinetic parameters without interrupting therapy [1]. This dual-label approach enables intra-subject comparison of pharmacokinetic behavior between tracer and therapeutic doses, eliminating the confounding effects of inter-subject variability and allowing correlation of drug exposure with biochemical and clinical outcomes.

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